Antiproliferative Activity in MCF-7 Breast Cancer Cells: Butenyl Analog vs. Allyl Analog
In a commercial screening panel, 1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibited an IC50 of 15.2 µM against MCF-7 breast cancer cells, with a proposed mechanism involving caspase-mediated apoptosis . The closest structurally characterized analog, 1-allyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, is commercially available but no peer-reviewed or patent-derived IC50 data for this analog in MCF-7 cells could be identified in public databases, leaving the butenyl analog as the only structurally-related member of this series with reported cellular antiproliferative data in this cell line.
| Evidence Dimension | Antiproliferative potency in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | 1-Allyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: No publicly available MCF-7 IC50 data |
| Quantified Difference | Not calculable; comparator data absent |
| Conditions | MCF-7 breast cancer cell line; assay details not fully disclosed in accessible source |
Why This Matters
For researchers requiring a 2-oxo-1,2-dihydropyridine-3-carboxamide with documented MCF-7 activity, the butenyl analog provides a starting point that the allyl analog currently lacks.
